molecular formula C21H21ClN2O5S2 B2758914 N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide CAS No. 832683-95-1

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide

Cat. No. B2758914
CAS RN: 832683-95-1
M. Wt: 480.98
InChI Key: PSYGUJUBNVEVKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide” can be analyzed using its molecular formula C21H21ClN2O5S2. The structure can be further analyzed using tools such as Java or Javascript .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries have shown significant potential as antitumor agents. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide are highlighted for their cell cycle inhibitory properties and have advanced to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, respectively, demonstrating their antimitotic and antiproliferative capabilities (Owa et al., 2002).

Antimicrobial and Antifungal Activity

Sulfonamide derivatives exhibit antimicrobial and antifungal activities. For example, certain N-substituted sulfanilamide derivatives have been synthesized and tested for their antibacterial and antifungal activities against various strains, indicating their potential as therapeutic agents in treating infections (Lahtinen et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides have been explored for their inhibitory effects on enzymes such as carbonic anhydrase, which is significant in designing drugs for conditions like glaucoma, epilepsy, and altitude sickness. The inhibition of tumor-associated carbonic anhydrase isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives suggests their application as antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S2/c1-24(31(27,28)18-10-8-17(22)9-11-18)20-14-19(12-13-21(20)29-2)30(25,26)23-15-16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGUJUBNVEVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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